molecular formula C12H18N2O3S B7863990 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide

Cat. No.: B7863990
M. Wt: 270.35 g/mol
InChI Key: QSGRTAKGVZIALG-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The presence of the tetrahydro-2H-pyran ring adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran-4-amine under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another benzenesulfonamide with antibacterial properties.

    Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.

    4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide: Known for its anticancer activity

Uniqueness

3-Amino-4-methyl-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide is unique due to the presence of the tetrahydro-2H-pyran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzenesulfonamides and contributes to its potential as a versatile compound in various applications .

Properties

IUPAC Name

3-amino-4-methyl-N-(oxan-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9-2-3-11(8-12(9)13)18(15,16)14-10-4-6-17-7-5-10/h2-3,8,10,14H,4-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGRTAKGVZIALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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